3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a benzamide derivative featuring a chloro-substituted aromatic core linked to a piperidine ring via a methoxyethyl group (Fig. 1). Its molecular structure combines a benzamide scaffold (critical for amide-based interactions) with a piperidine moiety (a common pharmacophore in bioactive molecules) and a methoxyethyl side chain that enhances solubility and modulates steric effects .
Synthesis: The compound is synthesized through multi-step reactions starting from piperidine derivatives. Key steps include:
Formation of the piperidine intermediate via alkylation or reductive amination.
Introduction of the methoxyethyl group through nucleophilic substitution.
Coupling with 3-chlorobenzoyl chloride to form the benzamide bond .
Pharmacological Relevance: Benzamide derivatives are studied for anti-inflammatory, analgesic, and receptor-modulating activities.
Properties
IUPAC Name |
3-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNORNZWRONGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 4-piperidone with 2-methoxyethylamine under appropriate conditions.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated intermediate is coupled with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant for treating cancers with BRCA mutations. A related compound demonstrated IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2 inhibition, respectively, showcasing the potential of benzamide derivatives in cancer therapeutics .
2. Chemokine Receptor Antagonism
Another application lies in the development of chemokine receptor antagonists. Compounds that incorporate piperidine structures have shown effectiveness against CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases and cancer metastasis. A study found that a piperidinyl derivative exhibited an IC50 of 1.3 nM in receptor binding assays . This suggests that similar structures could yield effective antagonists for therapeutic use.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can provide insights into its efficacy and optimization for drug development. SAR studies on related compounds highlight the importance of substituents on the piperidine ring and the benzamide moiety in enhancing biological activity. For example, modifications at specific positions can significantly influence binding affinity and selectivity toward target receptors .
Data Table: Summary of Biological Activities
| Compound Name | Target | Activity | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | PARP-1 | Inhibition | 3.8 | |
| This compound | PARP-2 | Inhibition | 2.1 | |
| Piperidinyl derivative | CCR2 | Antagonism | 1.3 |
Case Studies
Case Study 1: PARP Inhibitors in Cancer Therapy
A series of studies have focused on designing potent PARP inhibitors based on benzamide scaffolds. These inhibitors have shown selective cytotoxicity against BRCA-deficient cancer cells while sparing normal cells, indicating a targeted therapeutic approach that leverages the unique vulnerabilities of specific cancer types .
Case Study 2: Chemokine Receptor Modulation
Research into CCR2 antagonists has revealed that modifications to the piperidine structure can enhance selectivity and potency against inflammatory pathways involved in cancer progression. Such findings underscore the therapeutic potential of piperidine-based compounds in managing diseases characterized by chronic inflammation and cancer metastasis .
Mechanism of Action
The mechanism of action of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methoxyethyl vs. Other Alkyl Chains
Chloro Substituent Positioning
Biological Activity
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidinyl Intermediate : This is achieved by reacting 4-piperidone with 2-methoxyethylamine.
- Chlorination : The intermediate undergoes chlorination using agents such as thionyl chloride or phosphorus pentachloride.
- Coupling with Benzamide : The chlorinated intermediate is coupled with benzamide in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Biological Activity
This compound has shown promising biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the piperidine structure have been linked to enhanced inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further investigation in drug design targeting metabolic pathways involved in cancer and other diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The precise mechanisms may involve:
- Receptor Binding : The compound may exhibit affinity for certain receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of key enzymes involved in disease progression .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
